molecular formula C8H6F3NO2 B13058570 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid

Cat. No.: B13058570
M. Wt: 205.13 g/mol
InChI Key: HSDVSYITWKRCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the aldehyde being converted to the corresponding amino acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-amino-2-(2,4,6-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H6F3NO2/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)

InChI Key

HSDVSYITWKRCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)N)F)F

Origin of Product

United States

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